REACTION_CXSMILES
|
[Cl:1][C:2]1[C:10]2[N:9]=[N:8][N:7]([CH2:11][CH:12]3[CH2:14][CH2:13]3)[C:6]=2[CH:5]=[CH:4][C:3]=1[C:15]#[C:16][Si](C)(C)C.C(=O)([O-])[O-].[K+].[K+]>CO.C1COCC1>[Cl:1][C:2]1[C:10]2[N:9]=[N:8][N:7]([CH2:11][CH:12]3[CH2:13][CH2:14]3)[C:6]=2[CH:5]=[CH:4][C:3]=1[C:15]#[CH:16] |f:1.2.3|
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Name
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4-chloro-1-(cyclopropylmethyl)-5-[(trimethylsilyl)ethynyl]-1H-benzotriazole
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Quantity
|
0.72 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=2N(N=NC21)CC2CC2)C#C[Si](C)(C)C
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Name
|
|
Quantity
|
0.33 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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21 mL
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Type
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solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
2.1 mL
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Type
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solvent
|
Smiles
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C1CCOC1
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Type
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CUSTOM
|
Details
|
stirred for 18 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
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Type
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DISSOLUTION
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Details
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the residue was dissolved in dichloromethane
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Type
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WASH
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Details
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washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic extracts were dried with magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel gradient chromatography (0-35% EtOAc in hexanes)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=2N(N=NC21)CC2CC2)C#C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |